diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
Diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and is substituted with fluorobenzylidene and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with appropriate aldehydes and ketones under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization to form the thiazolopyridine core. The final product is obtained after esterification with diethyl oxalate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor or activator of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(2-fluorobenzylidene)-2-(4-propoxylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5E)-5-(2-fluorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
Diethyl (2Z)-5-amino-2-(4-fluorobenzylidene)-7-(4-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific substitution pattern and the presence of both fluorobenzylidene and fluorophenyl groups.
Properties
Molecular Formula |
C26H22F2N2O5S |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
diethyl (2Z)-5-amino-7-(4-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C26H22F2N2O5S/c1-3-34-25(32)20-19(15-7-11-17(28)12-8-15)21(26(33)35-4-2)24-30(22(20)29)23(31)18(36-24)13-14-5-9-16(27)10-6-14/h5-13,19H,3-4,29H2,1-2H3/b18-13- |
InChI Key |
PPLOIIXRCYDQIO-AQTBWJFISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)F)C(=O)OCC)S/C(=C\C4=CC=C(C=C4)F)/C2=O)N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)F)C(=O)OCC)SC(=CC4=CC=C(C=C4)F)C2=O)N |
Origin of Product |
United States |
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